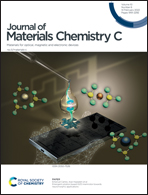In situ picosecond transient diffuse reflectance spectroscopy of opaque TiO2 systems under microwave irradiation and influence of oxygen vacancies on the UV-driven/microwave-assisted TiO2 photocatalysis†
Journal of Materials Chemistry C Pub Date: 2015-05-12 DOI: 10.1039/C4TC02748E
Abstract
We report a picosecond transient diffuse reflectance study of commercially available pristine Ishihara ST01 titania, which upon treatment with hydrogen gas yields an oxygen-vacancy rich VO-ST01 system. For comparison, a nitrogen-doped N-ST01 sample was also prepared using urea as the nitrogen donor. These were characterized by XRD and by diffuse reflectance spectroscopy. Transient decay kinetics at 550 nm for all three samples were determined in situ using a 150 ps Nd-YAG pulsed laser system (10 Hz) and a Xe flash lamp (2 μs pulses) probe while samples were being microwave-irradiated (2.45 GHz). The transient(s) absorbing at the probe wavelength displayed double exponential decay kinetics: a fast decay that occurred within ca. 5–12 ns ascribed to recombination of photogenerated shallow-trapped or free conduction band electrons with valence band holes, and a slower decay that occurred from hundreds of nanoseconds to several microseconds attributable to recombination of electrons trapped in deep traps (e.g., either as Ti3+ or as F color centers) with free holes. Significant differences were observed for the wet pristine ST01/H2O and VO-ST01/H2O systems when subjected to microwave irradiation; results concurred with those from the degradation of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide in aqueous TiO2 dispersions at 100 °C under UV/microwave irradiation (UV/MW) and UV irradiation with conventional heating (UV/CH).

Recommended Literature
- [1] Rheological characterization of the BaTiO3 sol–gel transition
- [2] Processing of atmospheric polycyclic aromatic hydrocarbons by fog in an urban environment
- [3] Sodium aluminate from waste aluminium source as catalyst for the transesterification of Jatropha oil
- [4] One-dimensional Cu(II) coordination polymers: tuning the structure by modulating the “carboxylate arm” lengths of polycarboxylate ligands†
- [5] Modeling the edge effect for measuring the performance of mesoscopic solar cells with shading masks†
- [6] Photo-/cathodoluminescence and energy transfer properties of novel Ce3+ singly doped and Ce3+/Tb3+ codoped NaBaScSi2O7 phosphors
- [7] Two types of novel layer framework structures assembled from 5-sulfosalicylic acid and lanthanide ions†
- [8] Solution-processed ZnO/Si based heterostructures with enhanced photocatalytic performance†
- [9] Growth limits in platinum oxides formed on Pt-skin layers on Pt–Co bimetallic nanoparticles†
- [10] A label-free protamine-assisted colorimetric sensor for highly sensitive detection of S1 nuclease activity†










